molecular formula C22H27N3O4 B6559437 N-(4-acetylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 946201-18-9

N-(4-acetylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No. B6559437
CAS RN: 946201-18-9
M. Wt: 397.5 g/mol
InChI Key: MNUBIMIDECQULZ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an acetylphenyl group, a methoxy group, a piperidinyl group, and a dihydropyridinyl group. Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using piperidine as a building block and reagent in synthesizing organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Piperidine is an organic heterocyclic amine widely used as a building block in synthesizing organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Piperidine derivatives generally have unique properties due to their heterocyclic structure .

Future Directions

The future directions for this compound would depend on its specific biological activities and potential therapeutic applications. Piperidine derivatives are a key area of research in drug discovery due to their wide range of biological activities .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16(26)17-6-8-18(9-7-17)23-22(28)15-25-14-21(29-2)20(27)12-19(25)13-24-10-4-3-5-11-24/h6-9,12,14H,3-5,10-11,13,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUBIMIDECQULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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